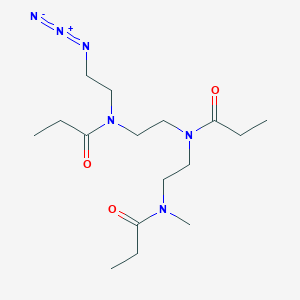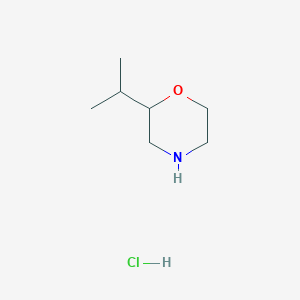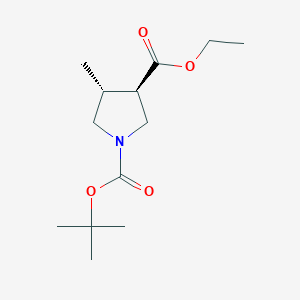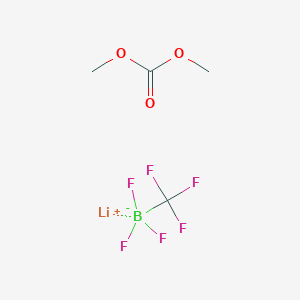
Lithium trifluoro(trifluoromethyl)borate-dimethyl carbonate complex
Overview
Description
The Lithium trifluoro(trifluoromethyl)borate-dimethyl carbonate complex is not directly mentioned in the provided papers. However, the papers do discuss various lithium borate salts and their properties in different solvent systems, which can be relevant to understanding the behavior of similar lithium borate complexes. For instance, lithium difluoro(oxalato)borate (LiODFB) is studied for its potential in high-voltage lithium-ion batteries and its solvation and association behaviors in solvents like dimethyl carbonate (DMC) . Another study introduces lithium difluoro(oxalato)borate in a mixture with propylene carbonate and tris(2,2,2-trifluoroethyl)phosphate as a safe electrolyte for lithium-ion batteries . These studies provide insights into the interactions and properties of lithium borate salts in carbonate solvents, which could be extrapolated to the this compound.
Synthesis Analysis
The synthesis of lithium trifluoroalkoxyborate salts is described, where the reaction of BF3 etherate with appropriate alcohol and butyllithium yields salts with properties of room temperature ionic liquids . Although this does not directly describe the synthesis of the this compound, it provides a general method for synthesizing lithium borate salts, which could potentially be adapted for the synthesis of the complex .
Molecular Structure Analysis
The molecular structure of lithium boron complexes is explored in one of the studies, where the crystal structure of a lithium–boron complex is characterized by X-ray diffraction . This study provides a foundation for understanding how lithium can coordinate with boron in various complexes, which is essential for analyzing the molecular structure of the this compound.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of this compound. However, they do mention the reactivity of related lithium borate salts and complexes. For example, the reactivity of tris(trimethylsilyl)methyl-lithium with trimethoxyborane is discussed, leading to various borane derivatives . This information can be useful in predicting the reactivity of similar lithium borate complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium borate salts in carbonate solvents are well-documented. For instance, the ionic conductivity, viscosity, and solubility of lithium trifluoroalkoxyborate salts in aliphatic carbonates are measured, with the best properties observed for salts with specific oxyethylene monomeric units . The study of lithium difluoro(oxalato)borate in DMC solvent reveals the coordination forms and the impact on solubility and conductivity . These findings are crucial for understanding the physical and chemical properties of lithium borate complexes in carbonate solvents, which could be similar to those of the this compound.
Scientific Research Applications
1. Lithium Battery Electrolytes
Lithium trifluoro(trifluoromethyl)borate-dimethyl carbonate complex and similar compounds have been extensively studied as additives for lithium battery electrolytes. For instance, tris[2H-hexafluoroisopropyl) borate (THFPB) has been synthesized and used as an additive, showing significant effects on conductivity enhancement of lithium salts like CF3CO2Li and LiBr in ethylene carbonate-dimethyl carbonate (EC-DMC) solvent systems. These composite electrolytes exhibit high ionic conductivity and excellent electrochemical stability, making them suitable for high-efficiency cycling in lithium batteries (Sun, Lee, Yang, & McBreen, 2002).
2. Stability in Lithium Metal Batteries
In lithium metal batteries, the stability of electrolytes is crucial. A study on a localized high-concentration electrolyte (LHCE) with a fluorinated ether as a diluent for lithium metal batteries (LMBs) reported enhanced stability. This stability is attributed to a robust solid-electrolyte interface (SEI) layer formed on the lithium metal anode, arising from the preferential decomposition of lithium difluoro(oxalate)borate additive and EC solvent molecules (Yu et al., 2018).
3. Electrochemical and Thermal Stability
Comparative studies of boron-based anion receptors, such as tris(pentafluorophenyl) borane (TFPB) and tris(pentafluorophenyl) borate (TFPBO), have been conducted to understand their effects on conductivity enhancement and electrochemical and thermal stability in lithium batteries. These studies demonstrate the critical role of these additives in improving the performance and safety of lithium batteries (Sun, Lee, Yang, & McBreen, 1999).
4. Novel Electrolyte Formulations
Research has been conducted on innovative electrolyte formulations using lithium difluoromono(oxalato)borate (LiODFB) and other lithium salts, showing promising results in terms of high ionic conductivity and excellent performance in lithium-ion batteries. These novel electrolytes exhibit good cycling performance and rate capability, potentially making them suitable for next-generation battery technologies (Chen, Zhu, Wu, Li, Zhang, & Chen, 2014).
Safety and Hazards
This compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .
properties
IUPAC Name |
lithium;dimethyl carbonate;trifluoro(trifluoromethyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.CBF6.Li/c1-5-3(4)6-2;3-1(4,5)2(6,7)8;/h1-2H3;;/q;-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAWBZORCLPFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C(F)(F)F)(F)(F)F.COC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BF6LiO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443685-69-5 | |
| Record name | Lithium Trifluoro(trifluoromethyl)borate - Dimethyl Carbonate Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



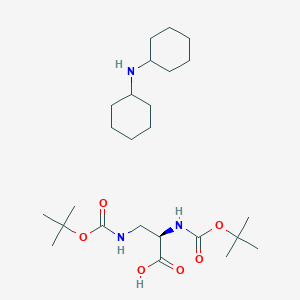
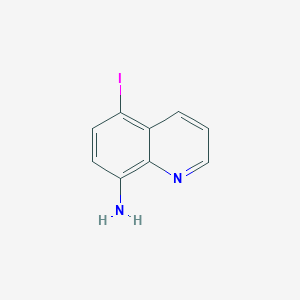

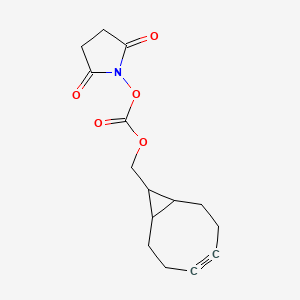
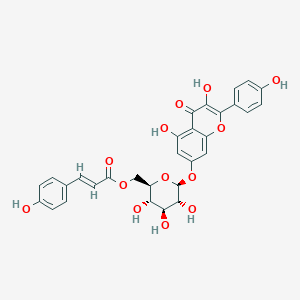
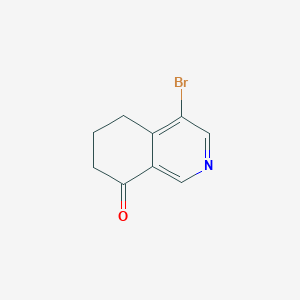
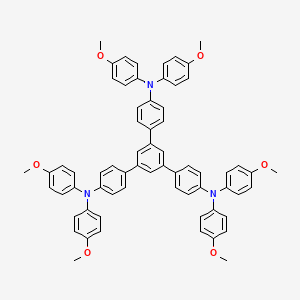


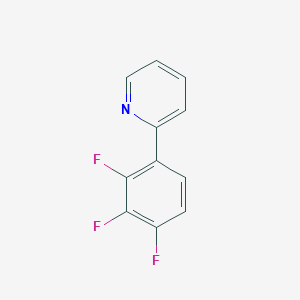
![4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B3027907.png)
